The compound 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives have been the subject of various studies due to their potential pharmacological applications. These compounds belong to a broader class of dihydropyridine derivatives, which are known for their diverse biological activities, including antiallergic, hypoglycemic, antianaphylactic, and gastric antisecretory properties. The research on these compounds is driven by the need to develop new therapeutic agents with improved efficacy and safety profiles.
The synthesis of dihydropyridine derivatives has led to the discovery of compounds with potent antiallergic and antianaphylactic activities. For example, certain 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters have shown high activity against passive cutaneous anaphylaxis in rats1. Similarly, 5-oxo-5H-1benzopyrano[2,3-b]pyridine derivatives have exhibited remarkable antiallergic activity, with some compounds being more potent than established treatments and showing promise in clinical studies3.
A new class of oral hypoglycemic agents has been identified in the form of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids. These compounds have been synthesized and tested for their hypoglycemic potency, with certain substituents at the 6-position being crucial for their activity. The most potent acids in this series have shown significant hypoglycemic effects without the undesirable mechanism of action associated with nicotinic acid2.
Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and found to possess potent gastric antisecretory properties. These compounds have been effective in lowering total acid output in rat models and have shown more potency than cimetidine, a well-known gastric antisecretory agent6.
The development of active site inhibitors of HCV NS5B polymerase has led to the identification of 5,6-dihydroxypyrimidine-4-carboxylic acids as a promising series of hepatitis C virus inhibitors. Modifications to the original lead compound have resulted in analogues with significantly improved activity, highlighting the potential of these derivatives in antiviral therapy4.
Ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been synthesized and evaluated for their pharmacological activities. Some of these compounds have shown positive inotropic activity, as well as antiinflammatory, analgesic, and hypotensive effects, indicating their potential use in cardiovascular therapy5.
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with significant relevance in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which consists of a dihydropyridine core with a carboxylic acid functional group and a methyl group at the 5-position. The compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes involved in nucleotide metabolism.
The compound can be synthesized through several chemical methods, often involving the reaction of specific precursors under controlled conditions. It is commercially available through various chemical suppliers for research purposes.
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid belongs to the class of dihydropyridines, which are known for their diverse pharmacological properties. It is classified as a pyridine derivative due to the presence of nitrogen in its ring structure.
The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through various synthetic routes. A common method involves the cyclization of 3-aminocrotonic acid with acetoacetic ester in the presence of a base, leading to the formation of the desired dihydropyridine compound.
The molecular formula of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is . Its structure features a six-membered ring containing one nitrogen atom and various functional groups that contribute to its chemical reactivity.
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can participate in several chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used, such as pyridine derivatives from oxidation or hydroxylated compounds from reduction.
The primary biochemical target of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is the human uridine phosphorylase-1 enzyme (hUP1).
This compound acts as an effective inhibitor of hUP1, which plays a crucial role in uridine metabolism. By inhibiting this enzyme, it affects the biochemical pathways involving uridine, leading to decreased proliferation of HepG2 cells (a human liver cancer cell line) primarily through mechanisms such as cell cycle arrest and senescence.
The compound exhibits high solubility in polar solvents and has a relatively low boiling point due to its organic nature. Specific physical properties include:
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid demonstrates notable reactivity due to its functional groups, making it amenable to various chemical transformations.
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific applications:
This compound's unique properties and mechanisms make it a valuable subject for further research in both academic and industrial settings.
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a crystalline heterocyclic compound with the systematic IUPAC name 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Its molecular formula is C₇H₇NO₃, yielding a molecular weight of 153.14 g/mol [1] [4] . The compound features a lactam ring (6-oxo-1,6-dihydropyridine) substituted with a carboxylic acid at position 2 and a methyl group at position 5, as confirmed by the SMILES notation CC1=CC=C(NC1=O)C(O)=O [1] . This structure enables tautomerism between the lactam and lactim forms, influencing its reactivity. Key spectral identifiers include the characteristic carbonyl stretches in IR (1680-1720 cm⁻¹ for conjugated carboxylic acid and amide) and distinct NMR shifts (δ 2.2 ppm for methyl, δ 6.3 ppm for H4, δ 12-13 ppm for carboxylic acid proton) [1] [2].
Table 1: Physicochemical Properties of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid
Property | Value | Measurement Method | |
---|---|---|---|
Molecular Weight | 153.14 g/mol | Calculated | |
Melting Point | 270°C (decomp.) | Experimental | |
Density | 1.346 g/cm³ | Calculated | |
Boiling Point | 414.4°C at 760 mmHg | Calculated | |
LogP (Partition Coefficient) | ~0.15 | Estimated | |
Storage Stability | Sealed, dry, 2–8°C | Supplier specification | [1] [4] |
The compound exhibits moderate polarity due to its ionizable carboxylic acid group (pKa ~4.0) and hydrogen-bond accepting carbonyl, contributing to solubility in polar aprotic solvents like DMSO and limited solubility in water. Predominant intermolecular interactions include hydrogen bonding (N–H···O=C and O–H···O=C) and π-stacking, which stabilize its solid-state structure [4] .
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 115185-79-0) emerged as a synthetic intermediate in the early 2000s, with commercial availability first documented in chemical supplier catalogs around 2010 [1] [4]. Its initial synthesis routes likely involved:
Early research focused on its utility as a building block for pharmaceuticals, evidenced by its inclusion in specialized catalogs like BLD Pharm and Ambeed with 98% purity specifications [2] [4]. The compound gained prominence through its role in synthesizing kinase inhibitors and metalloenzyme modulators, leveraging the dihydropyridinone core’s ability to chelate metal ions [8]. Patent activity increased significantly after 2015, particularly in oncology applications, culminating in its use as a precursor to FDA-approved therapeutics like olutasidenib [6].
This compound exemplifies the di hydropyridinone class, characterized by a non-aromatic 1,4-dihydropyridine ring with conjugated enone and amide functionalities. Its significance includes:
Table 2: Comparison of Related Dihydropyridinone Carboxylic Acids
Compound | Molecular Formula | Key Features | Primary Applications | |
---|---|---|---|---|
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | C₇H₇NO₃ | Methyl at C5, acid at C2 | Kinase inhibitor synthesis | |
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | C₇H₄N₂O₃ | Electron-withdrawing cyano at C5 | Xanthine oxidase inhibitors | |
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C₇H₇NO₃ | N-methylation, acid at C3 | AP-1-mediated anti-inflammatory agents | [9] |
6-Oxo-1,6-dihydropyridine-2-carboxylic acid | C₆H₅NO₃ | Unsubstituted parent compound | Ruthenium complex ligands | [8] |
Notably, the methyl substituent at C5 enhances lipophilicity compared to unsubstituted analogs (calculated LogP 0.15 vs. -1.13 for 6-oxo-1,6-dihydropyridine-2-carboxylic acid), improving membrane permeability in bioactive derivatives [8]. Recent pharmaceutical applications exploit this property, as seen in the synthesis of olutasidenib—an isocitrate dehydrogenase-1 inhibitor where methyl-substituted dihydropyridinone contributes to target binding [6]. The compound also enables access to fused polyheterocycles via ring annulations, expanding heterocyclic diversity in medicinal chemistry [9].
Table 3: Nomenclature of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid
Nomenclature System | Name | |
---|---|---|
IUPAC | 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Common | 5-Methyl-6-oxo-1,2-dihydropyridine-2-carboxylic acid | |
Alternative | 6-Hydroxy-5-methylpicolinic acid | |
CAS | 115185-79-0 | [1] [2] [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1